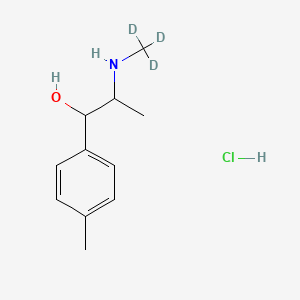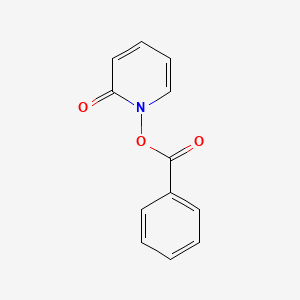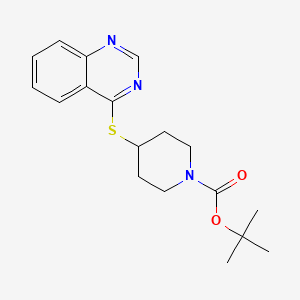
Pdi-dpp-pdi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perylene diimide flanked diketopyrrolopyrrole, commonly referred to as Pdi-dpp-pdi, is a compound known for its unique electronic properties and structural characteristics. It is a conjugated molecule that combines the properties of perylene diimide and diketopyrrolopyrrole, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pdi-dpp-pdi typically involves the coupling of perylene diimide and diketopyrrolopyrrole units. One effective method is the direct heteroarylation polymerization, which incorporates a direct heteroarylation mono-substitution. This method has been shown to produce a molecular dimer with strong optical absorption properties .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced polymerization techniques and controlled reaction environments is crucial for industrial-scale production .
化学反応の分析
Types of Reactions: Pdi-dpp-pdi undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich and electron-deficient regions within the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tetrachloro-1,4-benzoquinone and reducing agents such as cobaltocene. The reactions typically occur under controlled conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
Pdi-dpp-pdi has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a molecular acceptor in organic solar cells due to its strong optical absorption and electron-deficient properties . In biology and medicine, this compound derivatives are explored for their potential in drug delivery and imaging applications . Industrially, the compound is utilized in the development of advanced materials with unique electronic and optical properties .
作用機序
The mechanism of action of Pdi-dpp-pdi involves its ability to participate in electron transfer processes. The compound’s molecular structure allows it to act as an electron acceptor, facilitating charge transfer in various applications. The pathways involved include the interaction of the electron-deficient diketopyrrolopyrrole core with electron-rich regions of other molecules, leading to efficient charge separation and transfer .
類似化合物との比較
Similar Compounds: Similar compounds to Pdi-dpp-pdi include other diketopyrrolopyrrole-based molecules and perylene diimide derivatives. Examples include Pdi-pep and Dpp-pep, which share structural similarities and electronic properties with this compound .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of perylene diimide and diketopyrrolopyrrole units, which provides a distinct balance of electron-rich and electron-deficient regions. This balance enhances its performance in applications such as organic solar cells and advanced materials .
特性
分子式 |
C110H118N8O10S2 |
|---|---|
分子量 |
1776.3 g/mol |
IUPAC名 |
15-hexyl-6-[5-[4-[5-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]thiophen-2-yl]-2,5-dioctyl-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophen-2-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C110H118N8O10S2/c1-13-25-29-33-35-39-51-113-99(81-47-45-79(129-81)67-53-69-87-73(107(125)117(103(69)121)61(21-9)22-10)57-77-93-91-75(111(77)49-37-31-27-15-3)55-71-85-65(43-41-63(89(85)91)83(67)95(87)93)101(119)115(105(71)123)59(17-5)18-6)97-98(109(113)127)100(114(110(97)128)52-40-36-34-30-26-14-2)82-48-46-80(130-82)68-54-70-88-74(108(126)118(104(70)122)62(23-11)24-12)58-78-94-92-76(112(78)50-38-32-28-16-4)56-72-86-66(44-42-64(90(86)92)84(68)96(88)94)102(120)116(106(72)124)60(19-7)20-8/h41-48,53-62H,13-40,49-52H2,1-12H3 |
InChIキー |
MSVIVABIVQUITI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=C5C6=C7C8=C(C=C6)C(=O)N(C(=O)C8=CC9=C7C2=C(N9CCCCCC)C=C3C(=C52)C(=C4)C(=O)N(C3=O)C(CC)CC)C(CC)CC)C1=O)C1=CC=C(S1)C1=C2C3=C4C5=C(C=C3)C(=O)N(C(=O)C5=CC3=C4C4=C(N3CCCCCC)C=C3C(=C24)C(=C1)C(=O)N(C3=O)C(CC)CC)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)
![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)


![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)



![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)

![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
